N-(6-Amino-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)formamide
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Overview
Description
N-(4-amino-6-oxo-2-sulfanylidene-3H-pyrimidin-5-yl)formamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-6-oxo-2-sulfanylidene-3H-pyrimidin-5-yl)formamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing amino and formamide groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-6-oxo-2-sulfanylidene-3H-pyrimidin-5-yl)formamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The amino and formamide groups can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
N-(4-amino-6-oxo-2-sulfanylidene-3H-pyrimidin-5-yl)formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with nucleic acids and proteins, making it useful in molecular biology research.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(4-amino-6-oxo-2-sulfanylidene-3H-pyrimidin-5-yl)formamide involves its interaction with specific molecular targets. In biological systems, it can interact with nucleic acids, leading to the formation of crosslinks that inhibit DNA replication and transcription. This property makes it a potential candidate for anticancer and antiviral therapies. The compound may also interact with enzymes and proteins, affecting their activity and function.
Comparison with Similar Compounds
N-(4-amino-6-oxo-2-sulfanylidene-3H-pyrimidin-5-yl)formamide can be compared with other pyrimidine derivatives, such as:
4-amino-6-oxo-2-vinylpyrimidine: Known for its crosslinking reactivity with guanine and thymine in DNA.
Pyrimido[4,5-d]pyrimidines: These compounds have similar bicyclic structures and are studied for their biological significance.
The uniqueness of N-(4-amino-6-oxo-2-sulfanylidene-3H-pyrimidin-5-yl)formamide lies in its specific functional groups and their reactivity, which make it suitable for various applications in research and industry.
Properties
CAS No. |
64194-62-3 |
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Molecular Formula |
C5H6N4O2S |
Molecular Weight |
186.19 g/mol |
IUPAC Name |
N-(6-amino-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)formamide |
InChI |
InChI=1S/C5H6N4O2S/c6-3-2(7-1-10)4(11)9-5(12)8-3/h1H,(H,7,10)(H4,6,8,9,11,12) |
InChI Key |
GYUUERLJYDWJMS-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)NC1=C(NC(=S)NC1=O)N |
Origin of Product |
United States |
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